molecular formula C8H5FO3 B1601306 1(3H)-Isobenzofuranone, 5-fluoro-3-hydroxy- CAS No. 105398-57-0

1(3H)-Isobenzofuranone, 5-fluoro-3-hydroxy-

Cat. No.: B1601306
CAS No.: 105398-57-0
M. Wt: 168.12 g/mol
InChI Key: VXQQEZONSJDNGR-UHFFFAOYSA-N
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Description

1(3H)-Isobenzofuranone, 5-fluoro-3-hydroxy- is a chemical compound that belongs to the class of isobenzofuranones This compound is characterized by the presence of a fluorine atom at the 5th position and a hydroxyl group at the 3rd position on the isobenzofuranone ring

Preparation Methods

The synthesis of 1(3H)-Isobenzofuranone, 5-fluoro-3-hydroxy- can be achieved through several synthetic routes. One common method involves the fluorination of 3-hydroxyisobenzofuranone using a fluorinating agent such as Selectfluor. The reaction is typically carried out in an organic solvent like acetonitrile under controlled temperature conditions to ensure selective fluorination at the desired position . Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield and purity.

Chemical Reactions Analysis

1(3H)-Isobenzofuranone, 5-fluoro-3-hydroxy- undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of 5-fluoroisobenzofuranone, while reduction leads to the formation of 5-fluoro-3-hydroxyisobenzofuran.

Scientific Research Applications

1(3H)-Isobenzofuranone, 5-fluoro-3-hydroxy- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1(3H)-Isobenzofuranone, 5-fluoro-3-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

1(3H)-Isobenzofuranone, 5-fluoro-3-hydroxy- can be compared with other similar compounds, such as:

The uniqueness of 1(3H)-Isobenzofuranone, 5-fluoro-3-hydroxy- lies in the combination of the fluorine and hydroxyl groups, which confer distinct chemical and biological properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

5-fluoro-3-hydroxy-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3,8,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQQEZONSJDNGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60543726
Record name 5-Fluoro-3-hydroxy-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105398-57-0
Record name 5-Fluoro-3-hydroxy-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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